Didemnimide C

Descripción

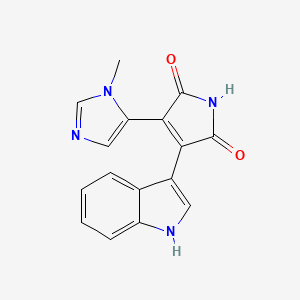

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C16H12N4O2 |

|---|---|

Peso molecular |

292.29 g/mol |

Nombre IUPAC |

3-(1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C16H12N4O2/c1-20-8-17-7-12(20)14-13(15(21)19-16(14)22)10-6-18-11-5-3-2-4-9(10)11/h2-8,18H,1H3,(H,19,21,22) |

Clave InChI |

WVAGDTBMSZAWPO-UHFFFAOYSA-N |

SMILES |

CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |

SMILES canónico |

CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |

Origen del producto |

United States |

Discovery and Isolation of Didemnimide C

Historical Context of Didemnimide Isolation

The study of marine natural products gained significant momentum in the latter half of the 20th century, driven by the search for new therapeutic agents. Ascidians, or sea squirts, emerged as particularly rich sources of structurally unique and biologically active compounds, including alkaloids, peptides, and depsipeptides nih.goveg.netnih.govfrontiersin.orgui.ac.idmdpi.com. The didemnin (B1252692) family of cyclic depsipeptides, first isolated in 1981 from the Caribbean tunicate Trididemnum solidum, garnered considerable scientific interest due to their potent antitumor, antiviral, and immunosuppressive activities nih.govrsc.orgnih.govmsu.edu. Didemnin B, in particular, was the first marine natural product to enter clinical trials as an anticancer agent nih.govrsc.orgnih.govmsu.edu. This early success with didemnins (B1670499) paved the way for further investigations into other ascidian genera, including Didemnum, which has proven to be a prolific source of chemically diverse secondary metabolites, such as lamellarins and other indole (B1671886) alkaloids nih.govnih.govmdpi.commdpi.com. The discovery of compounds like didemnimides A-D from Didemnum conchyliatum in the late 1990s further underscored the chemical richness of this genus nih.govmdpi.comnih.gov.

Source Organism Identification: Didemnum conchyliatum and Related Species

Didemnimide C has been primarily isolated from ascidians belonging to the genus Didemnum. Specifically, Didemnum conchyliatum has been identified as a key source organism for didemnimides, including this compound nih.govmdpi.comnih.gov. The Didemnum genus is known for its chemical diversity, with numerous species yielding a wide array of bioactive compounds nih.govnih.govmdpi.com. Related species within the Didemnum genus, such as Didemnum granulatum, have also yielded similar indole alkaloids, including granulatimide (B1238245) and isogranulatimide (B8811538), which share structural features with didemnimides nih.govnih.govresearchgate.netresearchgate.netacs.org. The broad distribution of the Didemnum genus across various marine environments contributes to the discovery of these varied natural products boldsystems.orguri.edumarinespecies.orgwordpress.comresearchgate.net.

Geographical Collection Sites and Ecological Context of this compound Isolation

Didemnum conchyliatum, the primary source of this compound, is found in various marine environments. Collections have been reported from the Caribbean Sea nih.gov, highlighting its presence in tropical waters. Studies have documented Didemnum conchyliatum in seagrass meadows and on mangrove roots, typically at depths ranging from 0 to 3 meters wordpress.comsealifebase.se. The species is described as common and generally found clinging to other invertebrates or on reef structures pictolife.net. The broader genus Didemnum has a wide geographical distribution, with species collected from diverse locations including Australia, the Mediterranean Sea, the Red Sea, and the coasts of North and South America nih.govboldsystems.orguri.edumarinespecies.orgwordpress.comresearchgate.netbioflux.com.rorsc.org. These varied collection sites reflect the ecological adaptability of these ascidians and their associated microbial communities, which may also contribute to the biosynthesis of natural products mdpi.commdpi.com.

Isolation Techniques for this compound and Related Analogs

The isolation of this compound and its related analogs from ascidian biomass typically involves a multi-step process of extraction and purification, guided by bioactivity assays.

Extraction Methodologies

Initial extraction of compounds from the ascidian tissue usually involves organic solvents. Common solvents used for extracting marine natural products, including those from ascidians, are methanol (B129727), ethanol, dichloromethane, and ethyl acetate (B1210297) ui.ac.idnih.govbioflux.com.romdpi.comresearchgate.net. For instance, the dichloromethane-methanol extract of Didemnum conchyliatum was used to isolate didemnimides A-D nih.govmdpi.com. Similarly, ethyl acetate has been employed to extract metabolites from bacterial cultures associated with ascidians, such as Tistrella mobilis, which are known to produce didemnins nih.govresearchgate.net. The crude extracts are then concentrated, often under reduced pressure, to yield a complex mixture of compounds.

Chromatographic Purification Strategies

Following extraction, a series of chromatographic techniques are employed to isolate and purify specific compounds like this compound. These strategies are crucial for separating the target molecule from the myriad of other metabolites present in the extract.

These chromatographic methods, often combined with spectroscopic analysis (NMR, HRMS), allow for the identification and structural elucidation of compounds like this compound nih.govresearchgate.netvliz.beuq.edu.au.

Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structure Determination

The foundational analysis of Didemnimide C's structure was accomplished through the integrated application of several advanced spectroscopic methods. Each technique provides unique and complementary pieces of the structural puzzle, which, when combined, reveal the complete molecular identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a novel compound. For molecules like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

1D NMR (¹H and ¹³C): ¹H NMR spectra provide information about the chemical environment and number of different types of protons in the molecule, while ¹³C NMR spectra reveal the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃ as determined by DEPT experiments). The broad range of chemical shifts in ¹³C NMR is particularly useful for resolving individual carbon signals in complex molecules. nih.gov

2D NMR (COSY, HSQC, HMBC): To establish the connectivity, 2D NMR experiments are crucial.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H systems), allowing for the tracing of spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the carbon atom to which it is directly attached, providing definitive C-H bond information.

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most informative experiments, as it shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). These long-range correlations are critical for connecting the individual spin systems identified by COSY, allowing for the assembly of the complete molecular skeleton. For instance, HMBC correlations can link different amino acid residues in a peptide or connect side chains to a macrocyclic core. nih.gov

While the specific NMR data for this compound is not publicly detailed, the data from closely related chlorinated didemnins (B1670499) isolated from the tunicate Trididemnum solidum illustrates the typical chemical shifts observed for this class of compounds. nih.gov

| Position | ¹³C Chemical Shift (δ_C) | ¹H Chemical Shift (δ_H, multiplicity, J in Hz) |

|---|---|---|

| Pro-1 CO | 171.5 | - |

| Pro-1 α | 61.8 | 4.75 (dd, 10.0, 4.5) |

| Thr-2 CO | 170.9 | - |

| Thr-2 α | 59.5 | 4.65 (d, 9.5) |

| Sta-3 CO | 172.4 | - |

| Sta-3 α | 53.2 | 5.10 (d, 9.0) |

| Tyr-4 CO | 171.8 | - |

| Tyr-4 α | 55.1 | 5.75 (dd, 9.0, 4.5) |

Table 1. Representative ¹H and ¹³C NMR data for a related didemnin (B1252692) compound in d₅-pyridine, illustrating typical chemical shifts for the core amino acid residues. Data sourced from studies on chlorinated didemnins. nih.gov

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a new compound. For the didemnimide family, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the method of choice.

Molecular Formula Determination: HRESIMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), often to within a few parts per million. nih.gov This accuracy allows for the unambiguous determination of the molecular formula from a limited number of possibilities. For example, the molecular formula of a related chlorinated didemnin was deduced as C₄₉H₇₇ClN₆O₁₂ from its HRESIMS data. nih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to gain further structural information. In this technique, the molecular ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide clues about the sequence of amino acids and the nature of side chains. This is particularly useful for complex depsipeptides where different components are linked by both amide and ester bonds. The development of liquid chromatography-tandem mass spectrometry (LC/MS/MS) assays for related marine depsipeptides like Aplidin demonstrates the power of this technique for detailed structural analysis and quantification. nih.gov

While NMR and MS provide the core structural details, IR and UV-Vis spectroscopy offer rapid and valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In a molecule like this compound, IR spectra would be expected to show strong absorption bands corresponding to:

Amide and ester carbonyl groups (C=O stretching), typically in the region of 1630-1750 cm⁻¹.

N-H and O-H stretching vibrations, usually seen as broad bands above 3200 cm⁻¹.

C-H stretching from alkyl and aromatic groups (around 2850-3100 cm⁻¹).

C=C stretching from aromatic rings or double bonds (around 1450-1600 cm⁻¹). researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the conjugated systems and chromophores within the molecule. The UV spectrum of a related chlorinated didemnin in methanol (B129727) showed absorption maxima (λ_max) at 208 nm and 232 nm, which are characteristic of the electronic transitions within the peptide bonds and aromatic side chains. nih.gov The presence of indole (B1671886) and imidazole (B134444) moieties in the didemnimides would contribute to their characteristic UV absorption profiles. mdpi.comnih.gov

X-ray Crystallography for Related Didemnimide Structures

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. The technique involves diffracting X-rays off a single, high-quality crystal of the compound.

For many complex marine natural products, obtaining crystals suitable for X-ray diffraction can be a significant challenge due to their conformational flexibility and limited availability. While a crystal structure for this compound itself has not been reported in the reviewed literature, the technique has been successfully applied to determine the absolute stereochemistry of other complex marine metabolites, such as the didemnaketals, which were also isolated from the tunicate genus Didemnum. nih.gov In such cases, the analysis provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's solid-state conformation and the exact spatial arrangement of all its stereocenters.

Stereochemical Assignments and Conformational Analysis

This compound is a chiral molecule with multiple stereocenters. Determining the absolute configuration at each of these centers is a critical and challenging final step in its structural elucidation. A combination of chemical and spectroscopic methods is typically required.

Stereochemical Assignments:

Acid Hydrolysis and Chiral Chromatography: A common method involves the complete acid hydrolysis of the macrocycle to break it down into its constituent amino acid building blocks. These amino acids are then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomeric derivatives can be separated by reverse-phase liquid chromatography (LC) and their retention times compared to those of authentic L- and D-amino acid standards similarly derivatized. This method allows for the unambiguous assignment of the absolute configuration of each proteinogenic and non-proteinogenic amino acid residue in the structure. mdpi.com

Spectroscopic Methods: 2D NMR techniques, particularly Rotating frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the relative stereochemistry of the intact macrocycle. ROESY experiments detect protons that are close in space (typically < 5 Å), providing distance constraints that can be used to build a 3D model of the molecule. These spatial correlations help to define the relative orientation of substituents on the ring and its side chains.

Conformational Analysis: As a cyclic depsipeptide, this compound can exist in multiple conformations in solution. Understanding this conformational equilibrium is key to understanding its biological activity.

NMR-Based Analysis: NMR data, including coupling constants (³J_HNHα) and ROESY correlations, provide crucial insights into the molecule's preferred shape in solution. Coupling constants can be used in conjunction with the Karplus equation to estimate dihedral angles, which define the backbone conformation.

Molecular Modeling: The experimental NMR constraints (distances from ROESY and dihedral angles from coupling constants) are often used as inputs for computational molecular dynamics (MD) simulations. These simulations explore the possible conformational space available to the molecule and generate low-energy structures that are consistent with the experimental data, providing a detailed picture of the molecule's dynamic behavior in solution.

Proposed Biosynthetic Pathways of Indole-Maleimide-Imidazole Alkaloids

The biosynthesis of this compound is proposed to be a convergent process, where three distinct heterocyclic precursors—an indole, a maleimide (B117702), and an imidazole—are synthesized through separate pathways and subsequently assembled. This hypothesis is built upon biosynthetic logic and knowledge from related natural product pathways.

The indole moiety is almost certainly derived from the essential amino acid L-tryptophan , a common precursor for thousands of indole alkaloids in nature. researchgate.netrsc.orgfrontiersin.org The core indole ring is typically incorporated directly, though it may undergo modifications such as halogenation or oxidation in later steps.

The origin of the maleimide ring is less direct. Research on the fungal biosynthesis of maleimide-containing natural products, such as the oxaleimides, suggests a sophisticated collaborative pathway involving two types of megasynthases: a Highly-Reducing Polyketide Synthase (HRPKS) and a PKS-Non-Ribosomal Peptide Synthetase (PKS-NRPS). researchgate.net In this proposed model, the HRPKS would synthesize an unusual, olefin-containing amino acid. This amino acid is then selected and incorporated by the PKS-NRPS. A subsequent series of tailoring reactions, including a likely scaffold rearrangement initiated by epoxidation of the double bond, would forge the final maleimide ring. researchgate.net

The imidazole unit is hypothesized to originate from amino acid precursors, similar to the well-studied pyrrole-imidazole alkaloids (PIAs) found in marine sponges. mdpi.comnih.gov Metabolomic studies on PIA-producing sponges have identified the non-proteinogenic amino acid homoarginine , which is derived from lysine, as a key biosynthetic branch point. nih.govagarwallab.com It is plausible that a similar pathway, starting from a common amino acid, is utilized by the microbial symbiont to construct the imidazole portion of this compound.

The final assembly of these three building blocks into the didemnimide core likely involves enzymatic condensation reactions, possibly catalyzed by NRPS-like machinery, to form the stable amide and imide linkages. The feasibility of such a late-stage coupling is supported by synthetic chemistry, where the final linkage between an indolyl-maleimide fragment and an imidazole fragment has been successfully achieved to synthesize this compound. capes.gov.br

| Proposed Precursor | Resulting Moiety in this compound | Supporting Evidence |

| L-Tryptophan | Indole | Common precursor for indole alkaloids. researchgate.netrsc.orgfrontiersin.org |

| Lysine (via Homoarginine) | Imidazole | Analogy to pyrrole-imidazole alkaloid biosynthesis. nih.govagarwallab.com |

| Acetate (B1210297) & Amino Acids | Maleimide | Proposed collaborative HRPKS/PKS-NRPS pathway, analogous to fungal oxaleimide biosynthesis. researchgate.net |

Role of the Host Organism (Ascidians) in Biosynthesis

While didemnimides are isolated from the tissues of ascidians, the host organism is generally not considered to be the true producer of these complex molecules. Ascidians are filter feeders that harbor dense and diverse communities of microorganisms, and a substantial body of evidence points towards these symbionts as the source of many bioactive secondary metabolites. nih.govnih.gov

The primary role of the ascidian is likely that of a protected reservoir for the metabolite-producing microbes. The host benefits from this relationship by co-opting the produced compounds for its own purposes, most notably for chemical defense against predators, fouling organisms, and pathogens. The ascidian has been observed to sequester these defensive metabolites in specialized structures, such as the bladder cells of the tunic, effectively creating a chemical shield. nih.gov Therefore, the ascidian acts as the host and beneficiary of the biosynthesis, rather than the manufacturer.

Potential Contributions of Associated Microbial Symbionts to this compound Biosynthesis

Structural Analogy: The pyrrolocarbazole alkaloids, which are biosynthetically linked to didemnimides, share structural features with well-known microbial metabolites like rebeccamycin (B1679247) and staurosporine (B1682477), which are produced by soil-dwelling Actinomycete bacteria. psu.edunih.gov This similarity in chemical architecture suggests a similar, microbial biosynthetic origin.

Known Symbiotic Production: In a compelling parallel, the didemnins, a different class of potent depsipeptides also isolated from a Caribbean ascidian (Trididemnum solidum), have been shown to be produced by a symbiotic bacterium, Tistrella mobilis. researchgate.netsecondarymetabolites.org The discovery of the did biosynthetic gene cluster (BGC) in this bacterium provides a strong precedent for bacterial production of complex metabolites within ascidians. researchgate.netsecondarymetabolites.org

Widespread Symbiosis: The production of secondary metabolites by symbiotic bacteria is a widespread phenomenon in marine invertebrates, particularly in sessile organisms like sponges and ascidians, which rely on chemical defenses for survival. researchgate.netnih.gov

It is highly probable that a specific bacterium associated with Didemnum hosts the biosynthetic gene cluster responsible for producing this compound. The identification and sequencing of this gene cluster would be the definitive step in confirming the microbial origin and elucidating the precise enzymatic steps involved.

Comparative Biosynthesis with Related Pyrrolocarbazole and Indolocarbazole Natural Products

Comparing the proposed biosynthesis of this compound with the established pathways of indolocarbazole alkaloids like rebeccamycin and staurosporine reveals both divergent and convergent evolutionary strategies for creating complex indole-derived scaffolds.

The biosynthesis of rebeccamycin and staurosporine is initiated by the oxidative dimerization of two L-tryptophan molecules . psu.edu This key step is catalyzed by a cytochrome P450 enzyme (RebP in the rebeccamycin pathway, StaP for staurosporine), which forms the characteristic indolo[2,3-a]carbazole (B1661996) core. Subsequent enzymatic modifications, such as oxidation and glycosylation, complete the final structures. psu.edunih.gov

In contrast, the proposed pathway for this compound does not involve a tryptophan dimerization. Instead, it relies on the assembly of three distinct, pre-formed heterocyclic units . This represents a more modular biosynthetic strategy.

However, a fascinating link exists between these pathways. Laboratory studies have shown that didemnimide A can be converted into isogranulatimide (B8811538), a pyrrolocarbazole alkaloid, through a photochemical cyclization. This reaction mimics a plausible biosynthetic step where a didemnimide-like precursor could undergo an intramolecular oxidative C-N bond formation to yield the fused pyrrolocarbazole skeleton of the granulatimides. This suggests that didemnimides could be the biosynthetic precursors to their more complex pyrrolocarbazole relatives found within the same organisms.

| Feature | This compound (Proposed) | Rebeccamycin / Staurosporine (Established) |

| Primary Precursors | L-Tryptophan, Lysine (or other amino acid), Acetate | 2x L-Tryptophan |

| Core Assembly Strategy | Convergent assembly of three separate heterocyclic rings | Oxidative dimerization of two indole units |

| Key Enzyme Classes | PKS, NRPS, Aminotransferases | Cytochrome P450 (e.g., RebP, StaP), Glycosyltransferases |

| Initial Core Structure | Indole-Maleimide-Imidazole | Indolo[2,3-a]carbazole |

Mechanistic Hypotheses for Key Biosynthetic Transformations

Based on analogous biosynthetic systems, several mechanistic hypotheses for the key bond-forming events in this compound biosynthesis can be proposed.

Formation of the Maleimide Ring: Drawing from the biosynthesis of fungal oxaleimides, the formation of the maleimide ring is likely a complex, multi-step process. researchgate.net It is hypothesized to begin with the epoxidation of the double bond in the olefin-containing amino acid side chain after its incorporation by the PKS-NRPS. This epoxide could then be opened by the nucleophilic attack of the amide nitrogen, followed by a scaffold rearrangement and subsequent oxidation steps to yield the unsaturated, planar maleimide ring.

Assembly of Heterocyclic Cores: The linkages between the indole, maleimide, and imidazole moieties are amide and imide bonds. In natural product biosynthesis, such bonds are classically formed by Non-Ribosomal Peptide Synthetase (NRPS) machinery. It is proposed that the individual precursors (or their activated derivatives) are loaded onto the domains of an NRPS-like assembly line, which then catalyzes the condensation reactions to link them together in a specific order.

Intramolecular Cyclization to Pyrrolocarbazoles: The conversion of a didemnimide precursor to a granulatimide-type pyrrolocarbazole would require an intramolecular oxidative cyclization. Mechanistically, this is analogous to the P450-catalyzed formation of the rebeccamycin core. psu.edu A P450 enzyme could initiate the reaction by abstracting a hydrogen atom from one of the indole NH groups to generate a nitrogen-centered radical. This radical would then attack the C-2 position of the other indole ring, leading to the formation of the new C-N bond and, after re-aromatization, the fused pentacyclic system characteristic of the pyrrolocarbazoles.

Biological Activity and Research Findings

The primary biological function reported for the didemnimide class of compounds is their role in the chemical defense of the source organism, Didemnum conchyliatum. Research has shown that these alkaloids act as potent feeding deterrents against carnivorous fish.

Structure-activity relationship studies revealed that the antipredatory activity is highly dependent on the specific substitutions on the didemnimide skeleton. Didemnimide D, which contains both a bromine atom and a methyl group, was found to be the most potent feeding deterrent in both laboratory and field assays. The other analogs, including Didemnimide C, showed weaker or no significant activity in these specific assays, indicating that both the bromine and methyl substituents are important for maximizing this particular biological function. No other specific biological activities, such as cytotoxic or antimicrobial effects, have been prominently reported for this compound itself in the reviewed literature.

Chemical Synthesis of Didemnimide C and Its Analogs

Total Synthesis Approaches to Didemnimide C

The total synthesis of this compound has been a goal for several research groups, aiming to provide access to the natural product and its derivatives for further study. These efforts have involved meticulous planning, often starting with retrosynthetic analysis to identify key disconnections and viable synthetic pathways.

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a cornerstone of complex molecule synthesis, involving working backward from the target molecule to identify simpler, commercially available starting materials and key bond formations. For this compound, retrosynthetic strategies typically involve breaking down the molecule into its constituent indole (B1671886), maleimide (B117702), and imidazole (B134444) units. Key disconnections often target the bonds connecting these heterocyclic systems. The complexity of the molecule necessitates careful consideration of functional group compatibility and stereochemical control throughout the synthetic planning process e3s-conferences.orgias.ac.in.

Key Bond-Forming Reactions and Methodologies

Several critical bond-forming reactions have been employed in the synthesis of this compound and its analogs. The Stille coupling reaction, a palladium-catalyzed cross-coupling between organostannanes and organic electrophiles, has proven particularly useful for constructing the carbon-carbon bonds that link the indole and imidazole moieties to the maleimide core researchgate.netmdpi.comsemanticscholar.orgwiley-vch.dewikipedia.orgorganic-chemistry.org. Condensation reactions are also fundamental in organic synthesis, facilitating the formation of new carbon-carbon bonds while preserving reactive sites for subsequent transformations vanderbilt.edumdpi.comtowson.edulibretexts.orgwikipedia.orgalevelchemistry.co.ukwikipedia.org. These reactions are crucial for assembling the heterocyclic frameworks and linking them together.

Photochemical Transformations in Didemnimide A Cyclization to Granulatimides

A notable photochemical transformation involves the cyclization of Didemnimide A to form granulatimides. This process highlights the role of photochemistry in accessing complex cyclic structures found in marine natural products. Research has shown that Didemnimide A can serve as a precursor in biomimetic syntheses of granulatimide (B1238245) and isogranulatimide (B8811538), often involving photolysis mdpi.comcapes.gov.brresearchgate.netsemanticscholar.org. These photochemical reactions are key steps in constructing the pyrrolocarbazole core of these related compounds.

Stereocontrolled Synthetic Methodologies

Controlling stereochemistry is paramount in the synthesis of complex natural products like this compound. While this compound itself does not possess multiple chiral centers that are typically highlighted in its synthesis, strategies for related compounds often involve stereoselective bond formations or the use of chiral starting materials. The development of stereocontrolled synthetic methodologies is crucial for accessing enantiomerically pure compounds, which is often essential for understanding their biological activity rsc.org.

Synthetic Routes to Didemnimide Analogs

The synthesis of analogs of this compound, particularly Didemnimide A, B, D, and E, has been pursued to explore structure-activity relationships and to gain access to compounds with potentially enhanced or altered biological properties.

Didemnimide A, B, D, E Analogs

The synthesis of Didemnimide A, B, D, and E, along with their analogs, has been reported in the literature. These syntheses often leverage similar strategies to those employed for this compound, including Stille coupling and various condensation reactions. For instance, research has focused on creating analogs where the imidazole ring is replaced by other heterocycles, such as pyrrole (B145914) or pyrazole, or where the indole moiety is modified. These structural variations allow for a systematic investigation of how changes in molecular architecture affect biological activity mdpi.comvliz.becapes.gov.bracs.orgnih.gov. The preparation of these analogs often involves building blocks derived from indole and maleimide, with the imidazole unit being a key point of modification.

Compound List

Didemnimide A

Didemnimide B

this compound

Didemnimide D

Didemnimide E

Granulatimide

Isogranulatimide

Aza-indolocarbazoles

Pyrrolocarbazoles

Lamellarins

Lukianol A

Polycitrins A and B

Polycitones A and B

Storniamide A

Ningalins A-D

Divamides A and B

Caledonin

Minalemines A-F

Didemniserinolipids A-C

Didemnaketal B

Ascididemin

Staurosporinone

Pumiliotoxins 209F and 251D

Thiodextrolin

Longifolene

Ouabagenin

Curvularin

Lycojapodine A

Taxol

10-deacetylbacatin III

Prostaglandin

Penicillin V

Vitamin B12

Cholesterol

Cortisone

Reserpine

Cephalosporin

Strychnine

Chlorophyll

Norharmane

Makaluvamine C

Lukianol A

Polycitrins A and B

Polycitones A and B

Storniamide A

Ningalins A-D

Divamides A and B

Caledonin

Minalemines A-F

Didemniserinolipids A-C

Didemnaketal B

Ascididemin

Rebeccamycin

Staurosporinone

Pumiliotoxins 209F and 251D

Thiodextrolin

Longifolene

Ouabagenin

Curvularin

Lycojapodine A

Taxol

10-deacetylbacatin III

Prostaglandin

Penicillin V

Vitamin B12

Cholesterol

Cortisone

Reserpine

Cephalosporin

Strychnine

Chlorophyll

Norharmane

Makaluvamine C

Isogranulatimide and Granulatimide Syntheses

Isogranulatimide and granulatimide are marine alkaloids isolated from ascidian species, notably Didemnum granulatum researchgate.netscispace.com. These compounds are recognized for their ability to abrogate the cell-cycle G2-M phase checkpoint, making them subjects of interest in chemical synthesis researchgate.netvliz.be. The development of synthetic routes to these molecules and their analogs has been a significant area of research.

Several synthetic strategies have been employed to access isogranulatimide and granulatimide. One approach involves the condensation of diversely 5-substituted 3-bromoindoles with pyrrole or pyrazole. These intermediates are subsequently reacted with maleimide or dibromomaleimide, leading to acyclic adducts that are then photocyclized to yield the desired analogs vliz.be. An alternative route utilizes 5-substituted-indole-3-glyoxylates, which are reacted with N-Boc-pyrazole-3-acetamide, followed by a photochemical cyclization step vliz.be. Piers and colleagues have reported total syntheses of both granulatimide and isogranulatimide, as well as their structural analogs, including isogranulatimides A, B, and C scispace.comacs.org. Research has also focused on improving existing synthetic routes, such as the development of a concise and improved synthesis for isogranulatimide acs.org.

A representative synthetic sequence used for preparing analogue compounds related to granulatimide and isogranulatimide, detailing key steps and conditions, is presented below:

| Step | Reagents and Conditions |

| (a) | Bromine (Br₂), Dimethylformamide (DMF), 2 hours |

| (b) | Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), room temperature, 4 hours |

| (c) | Tin(II) chloride (SnCl₂), Toluene, reflux, 24 hours |

| (d) | Palladium (Pd), Microwave irradiation (300 W), 190 °C, 15 minutes |

| (e) | Lithium bis(trimethylsilyl)amide (LiHMDS), Tetrahydrofuran (THF), -15 °C then room temperature, 12 hours |

| (f) | Photochemical reaction (hν), Acetonitrile (CH₃CN), room temperature, 5 hours |

| (g) | Oxalyl chloride ((COCl)₂), Diethyl ether (Et₂O), 25 °C, 3 hours |

| (h) | Ethanol (EtOH), Triethylamine (Et₃N), 78 °C, 2 hours |

| (i) | i: Potassium tert-butoxide (t-BuOK), THF, room temperature, 12 hours; ii: Hydrochloric acid (HCl) |

| (j) | Photochemical reaction (hν), Acetonitrile (CH₃CN), room temperature, 5 hours |

Development of Efficient and Scalable Synthetic Methodologies

The complexity of marine alkaloids like this compound necessitates the development of synthetic methodologies that are not only efficient in terms of yield and step count but also amenable to scaling for potential larger-scale production or further derivatization. Research efforts have focused on refining existing synthetic pathways and exploring novel strategies to achieve these goals.

The synthesis of this compound itself, alongside related compounds such as isodidemnimide A, neodidemnimide A, 17-methylgranulatimide, and various isogranulatimides (A-C), has been reported, indicating progress in accessing these molecular architectures acs.orgjst.go.jpbrittonsfu.com. Methodologies that proved effective for isogranulatimide, such as improved synthetic routes acs.org, often inform or are adapted for the synthesis of this compound and its congeners. Key transformations, like photocyclization, have been integral to constructing the core structures of these alkaloids vliz.be.

The broader field of synthetic chemistry continually seeks to enhance efficiency and scalability. Principles such as streamlining reaction sequences, employing catalytic methods, and optimizing reaction conditions contribute to making complex syntheses more viable. While not specific to this compound, advances in scalable synthesis, such as multigram preparation and the development of robust, multi-step sequences for related complex molecules nih.govrsc.org, exemplify the ongoing efforts to translate laboratory-scale syntheses into more practical and industrially relevant processes. These developments are crucial for enabling further biological evaluation and exploration of potential applications of these valuable marine natural products.

Compound List:

this compound

Isogranulatimide

Granulatimide

Didemnimide A

Isodidemnimide A

Neodidemnimide A

17-Methylgranulatimide

Isogranulatimides A, B, C

Didemnimides B, D

Structure Activity Relationship Sar Studies of Didemnimide C and Congeners

Design and Synthesis of Didemnimide C Analogs for SAR Probing

The exploration of SAR for this compound and its related compounds has been significantly advanced through the synthesis of various analogues. Early synthetic efforts, such as those reported by Piers et al., focused on the total synthesis of Didemnimides A, B, and C, as well as related compounds like isogranulatimide (B8811538) and its analogues researchgate.netacs.org. These synthetic routes provided access to these complex molecules, allowing for the systematic modification of specific structural elements. For instance, the synthesis of isogranulatimide analogues, which included modifications to the imidazole (B134444) and indole (B1671886) units, was undertaken to probe their role in G2 checkpoint inhibition researchgate.netresearchgate.netcapes.gov.brnih.gov. Similarly, studies involving the synthesis of granulatimide (B1238245) and isogranulatimide analogues aimed to explore variations in their core structures, such as replacing the imidazole heterocycle with a pyrrole (B145914) or modifying the indole unit with a 7-azaindole (B17877) researchgate.netcapes.gov.brnih.gov. These synthetic strategies are foundational for SAR investigations, providing the necessary molecular diversity to establish correlations between chemical structure and biological activity.

Identification of Pharmacophoric Elements for Biological Activity

Identifying the essential structural features, or pharmacophores, responsible for the biological activity of this compound and its congeners is a primary goal of SAR studies. Early observations indicated that the antipredatory activity of didemnimides was highly structure-dependent uq.edu.aunih.gov. Specifically, Didemnimide D, which possesses a bromine atom on the indole ring and a methyl group on the imidazole ring, was found to be a potent feeding deterrent in both laboratory and field assays, whereas this compound showed deterrent activity only in laboratory settings uq.edu.aunih.gov. This suggests that the combination of specific substituents on the indole and imidazole moieties plays a critical role in modulating biological activity. Further insights into pharmacophoric elements come from studies on related compounds like granulatimide and isogranulatimide, which are G2 checkpoint inhibitors. Research on these compounds suggests that the electronic features and structural parameters, such as the electronic charge on the indole nitrogen atom, are important for activity nih.govresearchgate.net. The molecular planarity and the distribution of electrostatic potential also appear to influence the lipophilicity and activity of these alkaloids researchgate.net.

Investigation of Structural Modifications on Specific Bioactivities

Systematic modifications to the this compound scaffold have been explored to elucidate their impact on various bioactivities.

The indole and imidazole moieties within the this compound structure are key sites for modification. As noted, the presence of a bromine atom on the indole ring and a methyl group on the imidazole ring in Didemnimide D significantly enhanced its antipredatory activity compared to this compound uq.edu.aunih.gov. This highlights the importance of halogenation (bromine) on the indole and alkylation (methyl) on the imidazole for certain biological effects. Studies on related compounds like granulatimide and isogranulatimide have also explored modifications to these rings. For example, replacing the indole unit with a 7-azaindole or modifying the imidazole heterocycle with a pyrrole has been investigated for its impact on G2 checkpoint inhibition and Chk1 kinase inhibition, respectively researchgate.netcapes.gov.brnih.gov. These studies collectively indicate that variations in the substituents and the nature of the heterocyclic rings attached to the core structure can profoundly alter the biological profile of these marine alkaloids.

Molecular and Cellular Mechanism of Action Studies

Investigation of Cellular Targets of Didemnimide C and Related Compounds

Studies have identified that didemnins (B1670499), including this compound and its close relatives, interact with various cellular components to exert their effects. While this compound itself is a type of indole-imidazole alkaloid ebin.pub, the broader class of didemnins, which are cyclic depsipeptides, have been extensively studied. Didemnin (B1252692) B, for instance, has been shown to bind to eukaryotic elongation factor 1A (eEF1A) and palmitoyl (B13399708) protein thioesterase 1 nih.govresearchgate.net. The interaction with eEF1A involves binding to the GTP-bound form, inhibiting its release from the ribosomal A site and thereby preventing peptide elongation, which leads to reduced protein synthesis researchgate.netnih.gov. This specific interaction with eEF1A has been a key focus in understanding the antiproliferative activity of didemnins researchgate.netnih.govnih.gov.

Modulation of Cellular Pathways by this compound Analogs

This compound and its analogs, particularly Isogranulatimide (B8811538) and Granulatimide (B1238245), are recognized for their ability to modulate critical cellular pathways, most notably cell cycle progression.

Isogranulatimide and Granulatimide are identified as specific inhibitors of the G2 cell cycle checkpoint acs.orgubc.ca. These compounds were among the first identified through a rational screening program for G2 checkpoint inhibitors acs.orgubc.ca. They function by arresting cells in the G2 phase of the cell cycle, a critical period for DNA repair before mitosis. This G2 arrest is particularly relevant in cancer therapy, as many cancer cells have defective G1 checkpoints but retain a functional, albeit weaker, G2 checkpoint, making them potentially susceptible to G2 checkpoint inhibitors when combined with DNA-damaging agents acs.orgucsf.edu.

A key mechanism by which Isogranulatimide and Granulatimide inhibit the G2 checkpoint is through the targeted inhibition of specific kinases. Research indicates that these compounds target checkpoint kinase 1 (Chk1) researchgate.netnih.govresearchgate.net. Chk1 is a crucial serine-threonine kinase involved in the DNA damage response and cell cycle control, particularly the G2/M transition researchgate.netarchive.org. By inhibiting Chk1, Isogranulatimide abrogates the G2 checkpoint, allowing cells with DNA damage to proceed into mitosis, which can lead to genomic instability and cell death researchgate.netnih.govresearchgate.netarchive.org. Isogranulatimide has demonstrated significant inhibition of Chk1 with an IC50 of 0.1 μmol/L, while also showing inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β) with an IC50 of 0.5 μmol/L, but not protein kinase C researchgate.net.

Beyond cell cycle checkpoints, the broader class of didemnins, such as Didemnin B, has been shown to influence macromolecular synthesis. Didemnin B is known to inhibit protein synthesis by targeting eukaryotic elongation factor 1A (eEF1A) nih.govresearchgate.netnih.gov. This inhibition of protein synthesis is a significant aspect of its antiproliferative activity nih.govresearchgate.net. While direct evidence for this compound's specific impact on DNA or RNA synthesis is less detailed in the provided search results, the general inhibition of protein synthesis by didemnins suggests a broad impact on cellular machinery essential for macromolecular production nih.govmdpi.comnih.gov.

Characterization of Molecular Binding Events

Understanding the precise molecular interactions is crucial for characterizing the mechanism of action of these compounds.

The interaction of didemnins with their targets often involves specific binding events. For instance, Didemnin B's binding to eEF1A occurs at a site distinct from the actin-binding domain, specifically between the aa-tRNA-binding and GTP-binding domains of eEF1A researchgate.net. This interaction is competitive with calmodulin/Ca2+-dependent phosphorylation of eEF1A nih.gov. While specific details regarding this compound's binding to ATP-binding pockets of kinases like Chk1 are not explicitly detailed in the provided snippets, the structural similarity of pyrrolocarbazoles, like Isogranulatimide, to known kinase inhibitors such as staurosporine (B1682477) suggests a potential for interaction within kinase ATP-binding sites researchgate.netnih.gov. Further structural studies, like the determination of the crystal structure of the Chk1 kinase domain in complex with UCN-01 (a related inhibitor), provide a basis for understanding how similar molecules might bind to kinase targets researchgate.netarchive.org.

Compound List

this compound

Isogranulatimide

Granulatimide

Didemnin B

Didemnin A

Didemnin D

Didemnin E

Didemnimide A

Isodidemnimide A

Neodidemnimide A

17-Methylgranulatimide

Isogranulatimide A

Isogranulatimide B

Isogranulatimide C

Pre Clinical Research and Biological Activities Non Human

In vitro Biological Screening of Didemnimide C and Analogs

The biological activities of this compound and its related compounds have been explored through various in vitro screening methods.

Assessment of Antipredatory Activity in Marine Organisms

Marine invertebrates, including tunicates from the family Didemnidae, are known to produce secondary metabolites as a defense mechanism against predators and fouling organisms nih.govuri.eduoatext.comsfei.org. Didemnimides, including Didemnimide D, have been identified as potent feeding deterrents for fish. Didemnimide D, specifically, was shown to deter feeding in wrasse fish (Thalassoma bifasciatum) at natural concentrations in aquarium assays and significantly reduced consumption in field tests nih.gov. This suggests that such compounds play a crucial role in the chemical defense strategies of their producing organisms, acting as a deterrent against predation. The acidic nature of the tunic in some didemnids, with a pH as low as 2-3, also contributes to deterring fish predators sfei.org.

Cell-Based Assays for Specific Biological Responses

This compound and related didemnins (B1670499) have been investigated for their effects on cancer cell proliferation and cell cycle progression. Studies on didemnins have shown their potential to induce apoptosis and affect cell cycle regulation researchgate.netacs.org. Specifically, compounds that inhibit the G2 checkpoint are of interest in cancer therapy, particularly for tumors with p53 mutations, as these cells often have defective G2 checkpoints, making them more susceptible to agents that disrupt this phase psu.edunih.gov. While specific data for this compound's G2 checkpoint inhibition in p53-mutated cell lines is not detailed in the provided search results, the broader class of didemnins and related compounds are known to influence cell cycle progression, with some acting as cytotoxic agents by inducing apoptosis researchgate.net.

Investigations of Antiviral Potential

Didemnins, as a class, have demonstrated antiviral activity against a range of viruses. Didemnin (B1252692) B, a congener of this compound, has shown antiviral action against Human Immunodeficiency Virus Type 1 (HIV-1), Herpes Simplex Virus Type 1 (HSV-1), and Hepatitis C Virus (HCV) researchgate.net. Other studies have evaluated didemnins for their antiviral potential against HSV-1 and Vesicular Stomatitis Virus (VSV) using plaque reduction assays acs.org. While this compound itself is not specifically detailed in these antiviral studies, the broader didemnin family's activity suggests potential in this area.

Evaluation of Antibacterial Activities

The antibacterial spectrum of this compound has not been extensively detailed in the provided search results. However, didemnins as a class are noted to have antimicrobial properties researchgate.netconicet.gov.ar. General research on minimum inhibitory concentrations (MICs) for various compounds against bacteria like E. coli, S. aureus, B. subtilis, M. luteus, and Corynebacterium glutamicum is common in natural product research, but specific MIC values for this compound against these listed organisms were not found in the provided snippets.

Assessment of Antifungal Activities

Similar to antibacterial activities, specific MIC values for this compound against fungi such as Saccharomyces cerevisiae, T. mentagrophytes, and Candida albicans were not explicitly detailed in the search results. However, didemnins are broadly described as having antimicrobial properties researchgate.netconicet.gov.ar. Other marine natural products and plant-derived compounds have shown significant antifungal activity against these organisms, with MIC values reported. For instance, chalcones have demonstrated activity against C. albicans and T. mentagrophytes conicet.gov.aryolanda-rios.net, and drimane (B1240787) sesquiterpenoids, such as drimenol, have shown broad-spectrum antifungal activity against C. albicans and other fungi nih.gov.

Studies on Multidrug Resistance Reversal

Didemnins and related pyrrole-derived alkaloids have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cell lines nih.gov. MDR is often mediated by efflux pumps like P-glycoprotein (P-gp), which reduce the intracellular concentration of chemotherapeutic drugs scirp.orgecancer.orgnih.govmdpi.comnih.gov. While specific studies detailing this compound's direct role in MDR reversal are not explicitly provided, the broader class of didemnins has been implicated in modulating P-gp activity or exhibiting cytotoxic effects that could indirectly impact resistance mechanisms nih.govsemanticscholar.org. Research into overcoming MDR often involves identifying compounds that can inhibit P-gp or alter drug efflux mechanisms scirp.orgrsc.orgrsc.orgfrontiersin.org.

Compound List:

this compound

Didemnin A

Didemnin B

Didemnin M

Didemnimide D

Didemnimide E

Dehydrodidemnin B

Tamandarin A

Tamandarin B

Aplidine

Inhibition of Specific Enzymes

The biological profile of this compound and its related compounds includes interactions with specific enzymes, suggesting potential therapeutic applications.

HIV-1 Integrase Inhibition: Didemnimides are recognized within a broader group of lamellarins and other pyrrole-derived alkaloids that exhibit inhibitory activity against HIV-1 integrase nih.gov. HIV-1 integrase is a vital enzyme for the replication cycle of the Human Immunodeficiency Virus, responsible for integrating viral DNA into the host cell's genome mdpi.comnih.govnih.gov. Although specific quantitative data (such as IC50 values) for this compound's inhibition of HIV-1 integrase were not detailed in the reviewed literature, the compound class is known to possess this activity nih.govsemanticscholar.org. The C-terminal domain of HIV-1 integrase is particularly significant, acting as a molecular hub that interacts with various viral and cellular partners, influencing the enzyme's function and its susceptibility to inhibitors nih.govnih.gov.

Human Aldose Reductase (h-ALR2) Inhibition: Didemnimides have also been identified as potential inhibitors of human aldose reductase (h-ALR2) nih.gov. Aldose reductase plays a key role in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications raybiotech.comscielo.br. While specific data detailing this compound's inhibitory potency against h-ALR2 are limited, its classification within compounds known to affect this enzyme is noted nih.gov. Studies on other inhibitors of h-ALR2 emphasize the importance of molecular interactions within the enzyme's active site and the role of specific chemical structures in achieving potent inhibition scielo.brnih.govnih.govrcsb.org.

In vivo (Non-Human Animal) Models for Activity Assessment

The biological effects of this compound have been explored using in vivo models, particularly concerning its role in chemical defense and its potential for therapeutic efficacy.

Behavioral Assays for Chemical Defense Mechanisms

Didemnimides, including this compound, have been established as significant chemical defense agents in marine invertebrates. Their primary role identified is the deterrence of predation by fish, thereby protecting the sessile marine organisms int-res.comacs.org. In laboratory experiments involving reef fish, Didemnimides C and D demonstrated feeding deterrence. However, the effectiveness varied between laboratory and field conditions, with this compound showing deterrence in the lab but not in the field, whereas Didemnimide D was deterrent in both environments int-res.com. These findings highlight the importance of assessing compounds in both controlled and naturalistic settings to understand their ecological roles int-res.comnih.govebsco.com. Research using fluorescent analogues of related compounds has also shown that fish can develop learned avoidance behaviors when exposed to prey treated with these substances, underscoring the impact of chemical defenses on predator-prey dynamics nih.gov.

Future Directions and Research Gaps

Advanced Synthetic Methodologies for Novel Didemnimide C Analogs

The synthesis of this compound and its related compounds, such as granulatimide (B1238245) and isogranulatimide (B8811538), has been achieved through various chemical routes, including Stille coupling and photocyclization methodologies nih.govacs.orgacs.orgresearchgate.netacs.org. However, to explore the full spectrum of structure-activity relationships (SAR) and to identify analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles, the development of more advanced and diverse synthetic strategies is essential. Future research should focus on creating novel analogs by systematically modifying different parts of the this compound scaffold, including the indole (B1671886), maleimide (B117702), and imidazole (B134444) rings. This could involve exploring new coupling reactions, employing stereoselective synthesis techniques, and developing efficient methods for late-stage functionalization. Furthermore, the synthesis of a wider array of congeners, similar to the reported synthesis of isogranulatimide A-C acs.orgnih.gov, is necessary to provide sufficient material for comprehensive biological evaluation, including detailed SAR studies.

Deeper Elucidation of Biosynthetic Pathways and Enabling Biotechnological Production

The precise biosynthetic origin of this compound—whether synthesized by the host ascidian or by associated microorganisms—remains largely unelucidated nih.govmdpi.com. Understanding the biosynthetic pathways involved is a critical future research direction. Identifying the specific enzymes, genes, and metabolic precursors responsible for constructing the complex indole-maleimide-imidazole core would provide invaluable insights. Such knowledge could pave the way for biotechnological production strategies, such as microbial fermentation or engineered cell lines, offering a potentially more sustainable and scalable alternative to extraction from natural sources or complex chemical synthesis. Elucidating these pathways could also facilitate the production of specific biosynthetic intermediates or novel analogs through metabolic engineering.

Comprehensive Molecular Profiling of this compound-Target Interactions

While this compound and its close relatives like granulatimide and isogranulatimide have been identified as inhibitors of the G2 cell cycle checkpoint, primarily through Chk1 kinase inhibition acs.orgnih.gov, a comprehensive understanding of their molecular targets and interaction mechanisms is still developing. Future research should aim for a thorough molecular profiling of this compound's interactions within cellular systems. This includes identifying all direct protein targets, characterizing the binding kinetics and thermodynamics, and elucidating the downstream signaling events triggered or inhibited by these interactions. Techniques such as affinity chromatography coupled with mass spectrometry, X-ray crystallography, or cryo-electron microscopy could provide atomic-level details of this compound binding to its targets, offering crucial insights for rational drug design.

Q & A

Q. How to integrate contradictory findings from literature reviews into a cohesive research narrative?

- Methodological Answer : Construct a contradiction matrix tabulating variables (assay type, concentration, species). Use thematic analysis to identify recurring limitations (e.g., lack of positive controls). Highlight knowledge gaps in the discussion section and propose validation experiments (e.g., CRISPR knockouts of suspected targets) .

Q. What criteria should guide the selection of computational tools for molecular docking studies of this compound?

- Methodological Answer : Prioritize tools validated for marine natural products (e.g., AutoDock Vina with CHARMM force fields). Cross-check docking poses with molecular dynamics simulations (GROMACS). Report RMSD values, binding energies (ΔG), and solvent models (explicit vs. implicit) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.